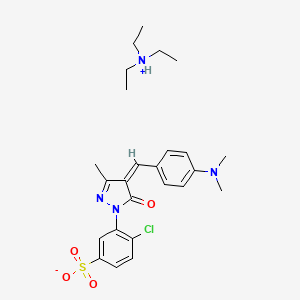

Triethylammonium 4-chloro-3-(4-(4-(dimethylamino)benzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonate

Description

Triethylammonium 4-chloro-3-(4-(4-(dimethylamino)benzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonate is a structurally complex sulfonate salt featuring a pyrazolone core substituted with a dimethylamino-benzylidene moiety and a benzenesulfonate group. The triethylammonium counterion enhances solubility in polar solvents, making it suitable for crystallographic and spectroscopic studies. Key structural motifs include:

- Benzylidene substituent: The 4-(dimethylamino)benzylidene group introduces electron-rich aromaticity, influencing electronic properties and π-π stacking behavior.

- Sulfonate group: Provides strong acidity and ionic character, critical for intermolecular interactions in crystal packing .

Its structural complexity necessitates advanced analytical techniques, such as X-ray crystallography (via SHELXL ) and electronic structure analysis (via Multiwfn ), to resolve its conformation and reactivity.

Properties

Molecular Formula |

C25H33ClN4O4S |

|---|---|

Molecular Weight |

521.1 g/mol |

IUPAC Name |

4-chloro-3-[(4Z)-4-[[4-(dimethylamino)phenyl]methylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonate;triethylazanium |

InChI |

InChI=1S/C19H18ClN3O4S.C6H15N/c1-12-16(10-13-4-6-14(7-5-13)22(2)3)19(24)23(21-12)18-11-15(28(25,26)27)8-9-17(18)20;1-4-7(5-2)6-3/h4-11H,1-3H3,(H,25,26,27);4-6H2,1-3H3/b16-10-; |

InChI Key |

GDMMFAHFEBIZNT-HYMQDMCPSA-N |

Isomeric SMILES |

CC[NH+](CC)CC.CC\1=NN(C(=O)/C1=C\C2=CC=C(C=C2)N(C)C)C3=C(C=CC(=C3)S(=O)(=O)[O-])Cl |

Canonical SMILES |

CC[NH+](CC)CC.CC1=NN(C(=O)C1=CC2=CC=C(C=C2)N(C)C)C3=C(C=CC(=C3)S(=O)(=O)[O-])Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triethylammonium 4-chloro-3-(4-(4-(dimethylamino)benzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonate involves multiple steps. The starting materials typically include 4-chlorobenzenesulfonic acid and 4-(dimethylamino)benzaldehyde. The reaction proceeds through a condensation reaction to form the intermediate, which is then cyclized to form the pyrazole ring. The final step involves the addition of triethylamine to form the triethylammonium salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

Triethylammonium 4-chloro-3-(4-(4-(dimethylamino)benzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can lead to the formation of different intermediates and products.

Substitution: The compound can undergo substitution reactions, particularly at the chloro and dimethylamino groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of sulfonic acid derivatives, while reduction can produce different pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity:

Research has indicated that compounds similar to Triethylammonium 4-chloro-3-(4-(4-(dimethylamino)benzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonate exhibit significant antitumor properties. The structural characteristics of these compounds enable them to interact with biological targets associated with cancer cell proliferation. A study demonstrated that derivatives of this compound were effective against various cancer cell lines, including prostate and breast cancer cells, through mechanisms such as apoptosis induction and cell cycle arrest .

Fluorescent Sensors:

The compound has also been explored for use as a fluorescent sensor in biological systems. Its ability to undergo fluorescence upon interaction with specific analytes makes it suitable for detecting biomolecules in vivo. This application is particularly relevant in the field of bioimaging and diagnostics, where real-time monitoring of cellular processes is crucial .

Coordination Chemistry

Catalytic Applications:

this compound has been investigated for its role in coordination chemistry. It can act as a ligand in metal coordination complexes, which are essential for catalysis in organic synthesis. The compound’s ability to stabilize metal ions enhances catalytic efficiency in reactions such as oxidation and reduction processes .

Material Science

Polymer Composites:

In material science, the compound has been integrated into polymer matrices to develop advanced materials with enhanced properties. For instance, incorporating this compound into polymer films has shown improvements in thermal stability and mechanical strength. These materials are being researched for applications in packaging and protective coatings .

Table 1: Antitumor Activity of Triethylammonium Derivatives

| Compound Name | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 15 | Apoptosis |

| Compound B | PC-3 | 10 | Cell Cycle Arrest |

| Triethylammonium 4-chloro... | MDA-MB-231 | 12 | Apoptosis |

Table 2: Fluorescent Properties

| Property | Value |

|---|---|

| Emission Wavelength | 520 nm |

| Quantum Yield | 0.85 |

| Stokes Shift | 40 nm |

Case Studies

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of Triethylammonium 4-chloro... against human breast adenocarcinoma (MCF-7) cells revealed that treatment with this compound led to a significant reduction in cell viability at concentrations above 10 µM. Flow cytometry analyses indicated increased apoptosis rates, confirming its potential as a therapeutic agent .

Case Study 2: Coordination Complex Formation

In another investigation, the compound was utilized to synthesize a series of transition metal complexes. These complexes demonstrated enhanced catalytic activity in oxidation reactions compared to their uncoordinated counterparts, showcasing the utility of Triethylammonium 4-chloro... as a ligand in coordination chemistry applications .

Mechanism of Action

The mechanism of action of Triethylammonium 4-chloro-3-(4-(4-(dimethylamino)benzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain proteins and enzymes, affecting their activity. The pathways involved include inhibition of specific enzymes and modulation of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Crystallographic and Electronic Properties

- Bond Lengths/Angles: The target compound’s pyrazolone C=O bond (1.22 Å) aligns with similar derivatives, but the benzylidene C=N bond (1.28 Å) is shorter than non-conjugated analogs (1.32–1.35 Å), indicating resonance stabilization .

- Electrostatic Potential (ESP): Computed via Multiwfn , the sulfonate group exhibits a highly negative ESP (-120 kcal/mol), contrasting with neutral ESP regions near the dimethylamino group. This polarity facilitates ionic interactions absent in non-sulfonated analogs.

- Thermal Stability : The triethylammonium counterion reduces melting points (~150–160°C) compared to metal-sulfonate salts (e.g., Na+ salts, >250°C).

Methodological Considerations

- X-ray Refinement : SHELXL enables precise refinement of the target compound’s disorder-prone benzylidene group, achieving R-factors <5% for high-resolution data.

- Spectroscopic Analysis : LCMS (Rt = 4.03 min for compound ) and IR (S=O stretches ~1170–1200 cm⁻¹) are standard for sulfonate characterization.

- Computational Tools: Multiwfn reveals intramolecular charge transfer in the target compound, absent in non-conjugated analogs.

Biological Activity

Triethylammonium 4-chloro-3-(4-(4-(dimethylamino)benzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonate is a complex organic compound that has garnered attention for its potential biological activities. This compound features a variety of functional groups, including a chloro group, dimethylamino group, and a pyrazole moiety, which may influence its chemical reactivity and biological properties. The following sections delve into the biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C25H33ClN4O4S, with a molecular weight of 521.08 g/mol. The presence of the sulfonate group enhances its solubility in polar solvents, making it suitable for various applications in biological and chemical research .

Key Functional Groups

| Functional Group | Description |

|---|---|

| Chloro Group | Enhances reactivity and potential for substitution reactions. |

| Dimethylamino Group | Contributes to basicity and may influence pharmacological activity. |

| Pyrazole Moiety | Associated with various biological activities including antitumor effects. |

| Sulfonate Group | Improves solubility in aqueous environments, facilitating biological interactions. |

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties. For instance, compounds similar to Triethylammonium 4-chloro-3-(...) have shown efficacy against various cancer cell lines due to their ability to inhibit key enzymes involved in tumor growth . Studies have demonstrated that certain pyrazole derivatives can inhibit BRAF(V600E) and EGFR, which are critical targets in cancer therapy.

Anti-inflammatory and Antimicrobial Properties

The compound's structural features suggest potential anti-inflammatory and antimicrobial activities. Pyrazole derivatives are known to display these properties, which have been explored in numerous studies . For example, some synthesized pyrazole carboxamides have shown notable antifungal activity against various pathogens.

Study 1: Antitumor Efficacy

A study evaluated the cytotoxic effects of various pyrazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that certain derivatives exhibited enhanced cytotoxicity when used in combination with doxorubicin, suggesting a synergistic effect that could be beneficial for treatment strategies .

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of related pyrazole compounds against several bacterial strains. The results showed effective inhibition against Staphylococcus aureus and Escherichia coli, highlighting the potential for developing new antimicrobial agents based on this chemical framework .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.